![molecular formula C7H13BrSiZn B12540872 Zinc, bromo[4-(trimethylsilyl)-3-butynyl]- CAS No. 142021-34-9](/img/structure/B12540872.png)
Zinc, bromo[4-(trimethylsilyl)-3-butynyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc, bromo[4-(trimethylsilyl)-3-butynyl]- is an organozinc compound that features a zinc atom bonded to a bromo[4-(trimethylsilyl)-3-butynyl] group
Métodos De Preparación
The synthesis of zinc, bromo[4-(trimethylsilyl)-3-butynyl]- typically involves the reaction of a bromoalkyne with a zinc reagent. One common method is the reaction of 4-(trimethylsilyl)-3-butynyl bromide with zinc dust in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation of the zinc reagent. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Zinc, bromo[4-(trimethylsilyl)-3-butynyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom or other functional groups.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other organic molecules.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, reducing agents like lithium aluminum hydride for reductions, and oxidizing agents like hydrogen peroxide for oxidations. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Zinc, bromo[4-(trimethylsilyl)-3-butynyl]- has several scientific research applications:
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It may be involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which zinc, bromo[4-(trimethylsilyl)-3-butynyl]- exerts its effects involves the formation of reactive intermediates that can participate in various chemical reactions. The zinc atom acts as a Lewis acid, facilitating the formation of new bonds and the activation of substrates. Molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparación Con Compuestos Similares
Similar compounds to zinc, bromo[4-(trimethylsilyl)-3-butynyl]- include other organozinc reagents and bromoalkynes. For example:
Zinc, bromo[3-(trimethylsilyl)-2-propynyl]-: Another organozinc compound with similar reactivity but different structural features.
1-Bromo-4-(trimethylsilyl)benzene: A related compound used in similar types of reactions but with a benzene ring instead of an alkyne.
The uniqueness of zinc, bromo[4-(trimethylsilyl)-3-butynyl]- lies in its specific structure, which allows for unique reactivity and applications in organic synthesis.
Propiedades
Número CAS |
142021-34-9 |
|---|---|
Fórmula molecular |
C7H13BrSiZn |
Peso molecular |
270.5 g/mol |
Nombre IUPAC |
bromozinc(1+);but-1-ynyl(trimethyl)silane |
InChI |
InChI=1S/C7H13Si.BrH.Zn/c1-5-6-7-8(2,3)4;;/h1,5H2,2-4H3;1H;/q-1;;+2/p-1 |
Clave InChI |
HCOMHLDNCUQMBU-UHFFFAOYSA-M |
SMILES canónico |
C[Si](C)(C)C#CC[CH2-].[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


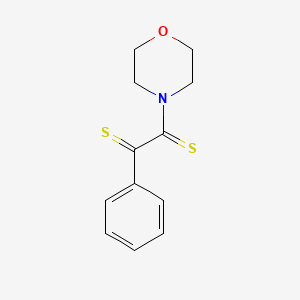
![3-{[Methyl(phenyl)boranyl]oxy}propyl acetate](/img/structure/B12540807.png)
![N-{1-[(Benzenesulfonyl)amino]-2,2,2-trichloroethyl}-2-chloroacetamide](/img/structure/B12540813.png)
![5-{[3-(4-Amino-3-methylphenyl)propyl]amino}pentanamide](/img/structure/B12540819.png)
![3-(2-{5-[2-(Dipropylamino)ethyl]-2-methoxyphenoxy}ethyl)phenol](/img/structure/B12540821.png)
methanone](/img/structure/B12540824.png)
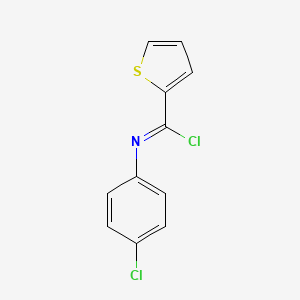
![Thiazolium, 3,4,5-trimethyl-2-[phenyl[(trimethylsilyl)oxy]methyl]-, iodide](/img/structure/B12540832.png)
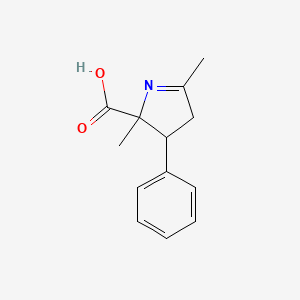
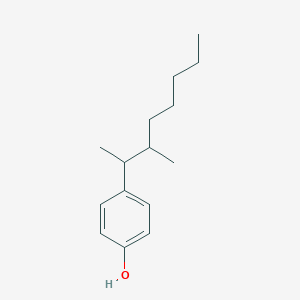
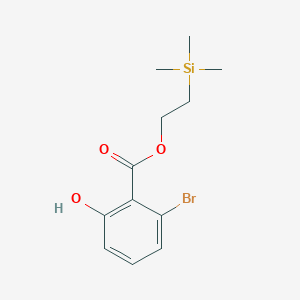

![2-Methylidene-8-{[tri(propan-2-yl)silyl]oxy}octan-1-ol](/img/structure/B12540862.png)
![Pyrimidine, 1,4,5,6-tetrahydro-2-[4-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12540863.png)
